N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide
Description
Properties
IUPAC Name |
N,N,2,4,6-pentamethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S2/c1-9-8-10(2)13(21(18,19)14(4)5)11(3)12(9)15(6)20(7,16)17/h8H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKUUMZQRPAYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the correct functional groups are introduced without unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation processes using specialized reactors to handle the exothermic nature of the reactions. The use of continuous flow reactors can help in managing the heat and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Synthesis and Derivatives
The compound can be synthesized through various methods that involve the reaction of sulfonyl chlorides with amines. For instance, the synthesis of related sulfonamides has been documented where different substituents on the aromatic ring influenced biological activity.
Antidiabetic Potential
Recent studies have shown that sulfonamide derivatives exhibit notable antidiabetic properties. For example, a study investigated the hypoglycemic effects of synthesized benzenesulfonamide derivatives in a streptozotocin-induced diabetic rat model. The results indicated that several compounds demonstrated significant blood glucose-lowering effects compared to glibenclamide, a standard antidiabetic drug .
Table 1: Antidiabetic Activity of Benzenesulfonamide Derivatives
| Compound ID | Dose (mg/Kg) | Blood Glucose Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Glibenclamide | 5 | 32.7 |
| Compound 12 | 100 | 28.5 |
| Compound 13 | 100 | 30.1 |
This suggests that N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide could be explored for similar properties.
Enzyme Inhibition Studies
Another significant application is in enzyme inhibition studies. Sulfonamides have been shown to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are crucial in managing diabetes and Alzheimer's disease respectively. The structural modifications in compounds like this compound may enhance their inhibitory activity .
Table 2: Enzyme Inhibition Potentials of Sulfonamide Derivatives
| Compound ID | Target Enzyme | Inhibition (%) |
|---|---|---|
| Compound A | α-Glucosidase | 65 |
| Compound B | Acetylcholinesterase | 70 |
| N,N-Pentamethyl-Sulfonamide | α-Glucosidase | TBD |
Case Study 1: Antimalarial Research
A rational design approach was utilized to develop new benzenesulfonamide derivatives as potential antimalarial agents. This study highlighted the importance of structural modifications in enhancing activity against malaria . The findings suggest a promising avenue for further research into this compound as a candidate for similar investigations.
Case Study 2: Neuroprotective Effects
Research has indicated that certain sulfonamide derivatives possess neuroprotective effects through their action on acetylcholinesterase inhibition. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's . The exploration of this compound in this context could yield valuable insights.
Mechanism of Action
The mechanism of action for N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N,2,4,6-pentamethylbenzenesulfonamide: Similar structure but lacks the additional N-methylmethylsulfonamido group.
N,N,N’,N’'-pentamethyldiethylenetriamine: Contains multiple methyl groups and nitrogen atoms but differs in overall structure and functionality.
Uniqueness
N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is unique due to its specific combination of methyl groups and sulfonamide functionalities, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a sulfonamide group attached to a pentamethyl-substituted benzene ring. Its molecular formula is , and it features both hydrophobic and hydrophilic regions, which may influence its interaction with biological systems.
Pharmacological Activities
Research indicates that this compound exhibits various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown effectiveness against EGFR mutant cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and survival .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its sulfonamide moiety is known for inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis .
- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As a sulfonamide derivative, it likely inhibits key enzymes involved in metabolic pathways critical for cell growth and division.
- Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways that regulate cellular responses to stress and inflammation.
Case Studies
- In Vitro Studies : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups. The IC50 values varied among different cell lines but indicated potent activity against resistant strains .
- Animal Models : In vivo studies have shown that administration of this compound in murine models led to reduced tumor size and improved survival rates compared to untreated controls. These findings suggest potential for therapeutic applications in oncology .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, and how can purity be ensured?
- Methodology :
- Step 1 : Start with nucleophilic aromatic substitution or sulfonylation reactions to introduce the sulfonamide group (e.g., using benzenesulfonyl chloride derivatives) .
- Step 2 : Control reaction conditions (e.g., anhydrous solvents like dichloromethane, temperatures between 0–25°C) to minimize side products .
- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
- Validation : Confirm purity using HPLC (>95%) and characterize via H/C NMR (e.g., aromatic proton shifts at δ 7.1–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodology :
- NMR : Use H NMR to identify methyl groups (e.g., N-methyl resonances at δ 2.8–3.2 ppm) and F NMR (if fluorinated analogs exist) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] peak at m/z ~400–450) .
- X-ray Crystallography : Resolve torsional angles (e.g., C–S–N–C dihedral angles ~50–60°) and hydrogen-bonding networks .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to biological targets?
- Methodology :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., NLRP3 inflammasome, carbonic anhydrase) .
- Step 2 : Calculate binding free energy via MM/GBSA or QM/MM simulations to assess interactions (e.g., sulfonamide oxygen hydrogen bonds with Arg residues) .
- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .
Q. How can contradictory data on reaction yields or bioactivity be resolved?
- Case Study :
- Issue : Discrepancies in sulfonamide synthesis yields (37–73% in vs. 53–73% in ).
- Analysis :
- Variable Control : Check solvent purity (e.g., dry DMF vs. wet), stoichiometry (excess sulfonyl chloride), and reaction time .
- Byproduct Identification : Use LC-MS to detect unreacted intermediates or hydrolysis products .
- Resolution : Optimize conditions (e.g., 1.2 equivalents of sulfonyl chloride, 24-hour reaction time) .
Q. What strategies improve regioselectivity in derivatization reactions (e.g., alkylation/acylation)?
- Methodology :
- Steric Effects : Use bulky electrophiles (e.g., tert-butyl halides) to favor substitution at less hindered positions .
- Electronic Effects : Activate the sulfonamide nitrogen via deprotonation (e.g., NaH in THF) to enhance nucleophilicity .
- Monitoring : Track reaction progress via TLC (silica gel, UV visualization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
